molecular formula C18H17FN2O2 B4740266 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide

Cat. No. B4740266
M. Wt: 312.3 g/mol
InChI Key: BIBDGIBHUKUXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent effects on the endocannabinoid system. This compound is a member of the indazole family of synthetic cannabinoids and has been shown to have a high affinity for the CB1 receptor.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamideCA involves binding to the CB1 receptor and activating it. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamideCA has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate, elevated blood pressure, and changes in body temperature. This compound has also been shown to have potent analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamideCA in lab experiments is its high potency and affinity for the CB1 receptor. This makes it an ideal compound for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one of the limitations of using this compound is its potential for abuse and dependence, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamideCA. One area of interest is the development of new synthetic cannabinoids that have a higher affinity for the CB1 receptor and fewer side effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the body as a whole. Overall, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamideCA is a valuable compound for scientific research and has the potential to lead to new discoveries in the field of synthetic cannabinoids.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamideCA has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-23-17-5-3-2-4-14(17)18(22)20-9-8-12-11-21-16-7-6-13(19)10-15(12)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDGIBHUKUXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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